molecular formula C16H15FN4O6S2 B2895286 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034243-06-4

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2895286
CAS RN: 2034243-06-4
M. Wt: 442.44
InChI Key: LZVGLAIMGVESJI-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H15FN4O6S2 and its molecular weight is 442.44. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity of Sulfonamide-linked Compounds

A study explored the synthesis and antioxidant activity of a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles). These compounds were derived from sulfonyldiacetic acid, arylsulfonylacetic acid hydrazide, and arylaminosulfonylacetic acid hydrazide using simple synthetic methodologies. Among the compounds tested, methyl-substituted bis(oxadiazoles) showed significant potential as antioxidant agents. It was observed that sulfonamide-linked compounds exhibited higher antioxidant activity compared to their sulfone-linked counterparts (Padmaja et al., 2014).

Synthesis of Fluoro Substituted Sulphonamide Benzothiazole

Another research focused on synthesizing novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one compounds and evaluating their antimicrobial activity. The motivation behind this synthesis was the known pharmacological properties of benzothiazoles and sulphonamide compounds, including their therapeutic potential. These novel compounds were synthesized from 3-chloro-4fluoro aniline and were characterized by various methods, including UV and IR spectral studies. The synthesized compounds were then screened for their antimicrobial activities, showing promise as potent biodynamic agents (Jagtap et al., 2010).

Inhibition of Tumor-associated Carbonic Anhydrase Isozyme IX

Research on halogenated sulfonamides focused on their synthesis and evaluation as inhibitors of the tumor-associated carbonic anhydrase (CA) isozyme IX. The study synthesized two series of compounds: mono/dihalogenated sulfanilamides and mono/dihalogenated aminobenzolamides, incorporating different halogens (F, Cl, Br, I). These compounds were tested against CA IX and classical isozymes I, II, and IV. It was found that CA IX exhibited a distinct inhibition profile, with several compounds showing potent inhibitory activity in the nanomolar range. This suggests the potential for designing more potent and possibly CA IX-selective inhibitors for antitumor applications (Ilies et al., 2003).

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O6S2/c1-19-14-6-9(4-5-15(14)27-16(19)22)28(23,24)18-11-8-13-12(7-10(11)17)20(2)29(25,26)21(13)3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVGLAIMGVESJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3F)N(S(=O)(=O)N4C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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